molecular formula C23H24N2O6 B13373511 N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide

N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide

Cat. No.: B13373511
M. Wt: 424.4 g/mol
InChI Key: YVMYQBJEHXINQZ-VZCXRCSSSA-N
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Description

N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzoyl group, a dimethoxyphenyl group, and a pyrrol ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and benzoyl chloride.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3,4-dimethoxyphenylacetic acid with benzoyl chloride in the presence of a base such as triethylamine.

    Cyclization: The intermediate undergoes cyclization to form the pyrrol ring. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and inert atmosphere.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as cell division or signal transduction.

    Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, or immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-beta-alanine: Shares structural similarities but differs in the presence of the beta-alanine group.

    2-Benzoyl-N-(2-(3,4-dimethoxyphenyl)ethyl)benzamide: Similar structure but with a benzamide group instead of acetamide.

    N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Similar in having dimethoxyphenyl groups but differs in the overall structure.

Uniqueness

N-{2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]ethyl}acetamide is unique due to its specific combination of functional groups and the presence of the pyrrol ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-[(3Z)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]ethyl]acetamide

InChI

InChI=1S/C23H24N2O6/c1-14(26)24-11-12-25-20(16-9-10-17(30-2)18(13-16)31-3)19(22(28)23(25)29)21(27)15-7-5-4-6-8-15/h4-10,13,20,27H,11-12H2,1-3H3,(H,24,26)/b21-19-

InChI Key

YVMYQBJEHXINQZ-VZCXRCSSSA-N

Isomeric SMILES

CC(=O)NCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=O)NCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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